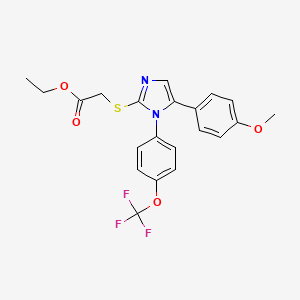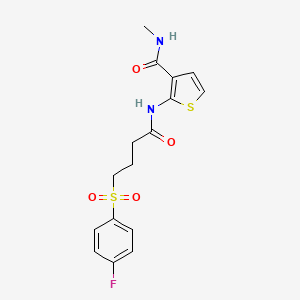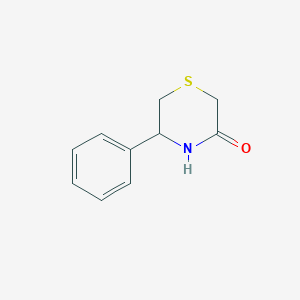
5-Phenylthiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylthiomorpholin-3-one is a chemical compound with the CAS Number: 141850-03-5 . It has a molecular weight of 193.27 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NOS/c12-10-7-13-6-9 (11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and specific optical rotation are not available in the current literature.Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activity A study by Gondru et al. (2015) explored the synthesis of novel heterocyclic compounds, including derivatives of 5-Phenylthiomorpholin-3-one, for their potential in antimicrobial and antioxidant activities. These compounds exhibited broad-spectrum antibacterial activity and showed higher radical scavenging ability than certain control drugs, indicating their potential use in developing new antimicrobial and antioxidant agents (Gondru et al., 2015).
Anticancer Agents and Molecular Targets Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics in discovering new drugs, particularly for cancer treatment. In this context, compounds related to this compound, such as N-phenyl nicotinamides and 3-aryl-5-aryl-1,2,4-oxadiazoles, were identified as potential apoptosis inducers and anticancer agents, highlighting their significance in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Anticancer and Antibacterial Agents Gupta et al. (2016) conducted research on 2-phenyl 1,3-benzodioxole derivatives, which are structurally related to this compound. These compounds were synthesized and investigated for their anticancer and antibacterial properties, indicating their potential as new agents in treating cancer and bacterial infections (Gupta et al., 2016).
Synthesis of Biologically Significant Molecules Panunzio et al. (2006) reported on the synthesis of 5-phenylthio-1,3-oxazinan-4-ones, which are structurally similar to this compound. These compounds were shown to be useful intermediates in the preparation of biologically significant molecules like Duloxetines and Fluoxetines, indicating their utility in pharmaceutical synthesis (Panunzio et al., 2006).
Inhibition of Monoamine Oxidase B Lühr et al. (2010) explored the inhibition of monoamine oxidase B by 2-Arylthiomorpholine derivatives, which are structurally related to this compound. Their research provided insights into the potential therapeutic applications of these compounds in treating neurological disorders (Lühr et al., 2010).
Propriétés
IUPAC Name |
5-phenylthiomorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKLQVJCWNRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)
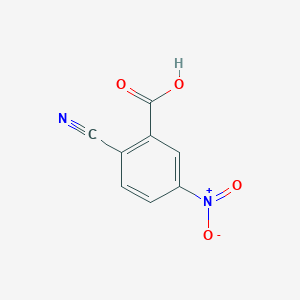
![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)
![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

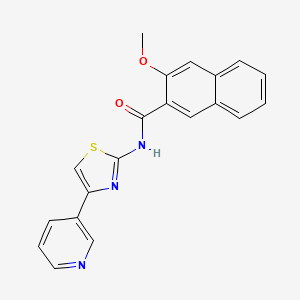

![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
